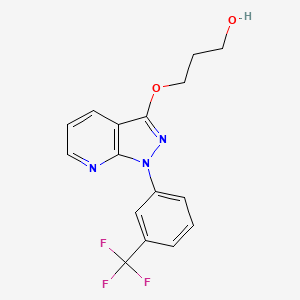

3-((1-(alpha,alpha,alpha-Trifluoro-m-tolyl)-1H-pyrazolo(3,4-b)pyridin-3-yl)oxy)propanol

Description

3-((1-(alpha,alpha,alpha-Trifluoro-m-tolyl)-1H-pyrazolo(3,4-b)pyridin-3-yl)oxy)propanol is a fluorinated pyrazolopyridine derivative characterized by a trifluoromethylphenyl group at the 1-position of the pyrazolo[3,4-b]pyridine core and a propanoloxy substituent at the 3-position. This compound is structurally related to pharmacologically active molecules targeting kinases, guanylyl cyclases, or other signaling pathways . Its synthesis likely involves nucleophilic substitution or coupling reactions, as evidenced by analogous methods for related pyrazolo[3,4-b]pyridine derivatives (e.g., substitution of chloro intermediates with alcohols under basic conditions in polar solvents like DMSO) . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the propanol chain may improve solubility and bioavailability .

Properties

CAS No. |

34580-73-9 |

|---|---|

Molecular Formula |

C16H14F3N3O2 |

Molecular Weight |

337.30 g/mol |

IUPAC Name |

3-[1-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-b]pyridin-3-yl]oxypropan-1-ol |

InChI |

InChI=1S/C16H14F3N3O2/c17-16(18,19)11-4-1-5-12(10-11)22-14-13(6-2-7-20-14)15(21-22)24-9-3-8-23/h1-2,4-7,10,23H,3,8-9H2 |

InChI Key |

CKSQKNFCWOAKOE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)N2C3=C(C=CC=N3)C(=N2)OCCCO)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(3-(Trifluoromethyl)phenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)oxy)propan-1-ol typically involves multiple steps. . The final step involves the attachment of the propanol moiety via an etherification reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the radical trifluoromethylation step and large-scale purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-((1-(3-(Trifluoromethyl)phenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)oxy)propan-1-ol can undergo various chemical reactions, including:

Oxidation: The propanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The pyrazolo[3,4-b]pyridine core can be reduced under specific conditions.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of reduced pyrazolo[3,4-b]pyridine derivatives.

Substitution: Formation of substituted trifluoromethyl derivatives.

Scientific Research Applications

3-((1-(3-(Trifluoromethyl)phenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)oxy)propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((1-(3-(Trifluoromethyl)phenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)oxy)propan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Analysis

The pyrazolo[3,4-b]pyridine scaffold is a common feature in bioactive compounds. Below is a comparative analysis with key analogs:

Key Observations:

Trifluoromethyl vs. Fluorophenyl Groups: The trifluoromethyl group in the target compound enhances electron-withdrawing effects and metabolic resistance compared to mono-fluorinated analogs (e.g., BAY 418543) .

Propanoloxy Chain vs. Ester/Amino Groups: The propanoloxy substituent likely improves aqueous solubility relative to ethyl ester derivatives (e.g., ) but may reduce membrane permeability compared to morpholinyl or amino groups in BAY 418543 .

Toxicity and Pharmacokinetics

- Acute toxicity data for the ethyl ester analog (RTECS AK0403000) indicates moderate toxicity (LD₅₀ > 200 mg/kg in rodents), but the propanol derivative’s toxicity profile remains uncharacterized .

- The propanol chain may reduce hepatotoxicity risks compared to ester-containing compounds, which are prone to hydrolysis into reactive metabolites .

Biological Activity

3-((1-(alpha,alpha,alpha-Trifluoro-m-tolyl)-1H-pyrazolo(3,4-b)pyridin-3-yl)oxy)propanol is a complex organic compound that incorporates a pyrazolo(3,4-b)pyridine moiety with a trifluoromethyl group. This unique structure is hypothesized to enhance its biological activity and chemical stability, making it an interesting candidate for medicinal chemistry research.

Chemical Structure

The molecular formula of this compound is , with a molecular weight of approximately 335.32 g/mol. The trifluoromethyl group contributes to the compound's lipophilicity and may influence its pharmacokinetics and biological interactions.

Biological Activities

Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit a range of biological activities:

- Anticancer Activity : Several studies have shown that pyrazolo[3,4-b]pyridine derivatives possess anticancer properties. For instance, derivatives have been found to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory activity. Pyrazole derivatives have been documented to inhibit pro-inflammatory cytokines and enzymes like COX-2 .

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial effects against various pathogens.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Kinase Inhibition : The pyrazolo[3,4-b]pyridine framework is known for its role as kinase inhibitors. This class of compounds often targets kinases involved in cancer progression and inflammatory pathways.

- Phosphodiesterase Inhibition : Similar compounds have been explored as phosphodiesterase (PDE) inhibitors, which can modulate signaling pathways related to inflammation and cellular growth .

Case Studies

Several case studies highlight the potential of pyrazolo[3,4-b]pyridine derivatives:

- Anticancer Research : A study demonstrated that a related pyrazolo[3,4-b]pyridine compound significantly inhibited the growth of breast cancer cells in vitro. The mechanism was linked to the induction of apoptosis via activation of caspases .

- Anti-inflammatory Studies : In animal models of arthritis, a related compound showed reduced swelling and inflammation markers after treatment. This effect was associated with decreased levels of TNF-alpha and IL-6 in serum samples .

Comparative Analysis

The following table summarizes the biological activities and unique properties of this compound compared to similar compounds:

| Compound Name | Structure Features | Biological Activity | Uniqueness |

|---|---|---|---|

| 1H-Pyrazolo[3,4-b]pyridine | Basic structure | Anticancer activity | Lacks trifluoromethyl group |

| Trifluoromethylated benzene derivatives | Trifluoromethyl group present | Varies widely | Simpler structure |

| 5-Amino-1H-pyrazolo[3,4-b]pyridine | Amino group at position 5 | Potential anti-cancer activity | Different substituents |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.